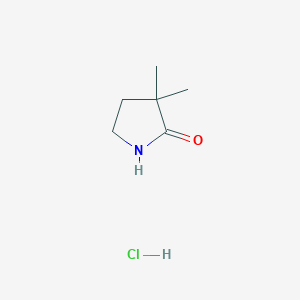

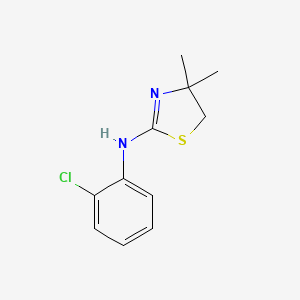

3,3-Dimethylpyrrolidin-2-one hydrochloride

カタログ番号 B2615452

CAS番号:

1259030-41-5

分子量: 149.62

InChIキー: MUUZSRPHEHJECL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3-Dimethylpyrrolidin-2-one hydrochloride, also known as 3,3-Dimethyl-2-pyrrolidinone, is a chemical compound with the molecular formula C6H12ClNO . It is a solid substance .

Synthesis Analysis

The synthesis of 3,3-Dimethylpyrrolidin-2-one involves the use of potassium carbonate and N,N`-dimethylethylenediamine in 1,4-dioxane at temperatures between 20 - 110℃ for 14 hours . Another synthesis method involves the use of hydrogen chloride in diethyl ether .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C6H11NO/c1-6(2)3-4-7-5(6)8/h3-4H2,1-2H3,(H,7,8) . The molecular weight is 113.16 and the average mass is 149.619 Da . Physical And Chemical Properties Analysis

This compound is a solid substance . The compound is very soluble with a solubility of 14.9 mg/ml or 0.131 mol/l .科学的研究の応用

GPR14/Urotensin-II Receptor Agonist

- A study identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. This compound displayed selectivity and potential as a drug lead and pharmacological research tool (Croston et al., 2002).

Chemical Reaction Studies

- Research on 3,4-dimethylpyrrole demonstrated an alternative reaction pathway when treated with hydrochloric acid, leading to the formation of a reversible dimer (Bender & Bonnett, 1968).

Pyrolysis Studies

- A study on the pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide showed the formation of 3,3-dimethyl-1-pyrroline-1-oxide, providing insights into nitrone identification and cyclo-additions (Bonnett, Ho, & Raleigh, 1965).

Corrosion Inhibition Studies

- An investigation into the inhibition of steel corrosion by pyridine-pyrazole compounds revealed that specific derivatives effectively reduced corrosion rates in hydrochloric acid solutions (Bouklah et al., 2005).

Organocatalysis

- A study on 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, a new organocatalyst, demonstrated its effectiveness in catalyzing asymmetric Michael addition, providing a basis for understanding the catalyzing mechanism (Cui Yan-fang, 2008).

Spectroscopy and Analytical Chemistry

- Research on the spectrophotometric determination of free residual chlorine in waters using 3,3-dimethylnaphtidine as a chromogenic reagent provided an efficient method for water analysis (Poboży et al., 1995).

Catalyst in Acylation Reactions

- A study utilized 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of alcohols and phenols under base-free conditions, offering insights into reaction mechanisms and catalyst regeneration (Liu et al., 2014).

Safety and Hazards

特性

IUPAC Name |

3,3-dimethylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-6(2)3-4-7-5(6)8;/h3-4H2,1-2H3,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUZSRPHEHJECL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![5-amino-N-[(2-methoxyphenyl)methyl]-1-phenyltriazole-4-carboxamide](/img/structure/B2615375.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2615376.png)

![2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2615377.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2615379.png)

![(3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2615382.png)

![2,2,2-trifluoroethyl N-{2-[(cyanomethyl)(cyclopropyl)carbamoyl]ethyl}carbamate](/img/structure/B2615387.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2615390.png)

![4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2615392.png)